6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C18H15ClO4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the chloro substituent: Chlorination of the chromen-2-one core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 3-methoxybenzyl group: This step involves the alkylation of the hydroxyl group at the 7-position of the chromen-2-one core with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the chromen-2-one core or the substituents attached to it.
Scientific Research Applications
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
7-hydroxy-4-methyl-2H-chromen-2-one: This compound lacks the chloro and 3-methoxybenzyl substituents, which may result in different biological activities and chemical reactivity.
6-bromo-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one: The presence of a bromo substituent instead of a chloro group can lead to variations in reactivity and biological properties.
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one: The position of the methoxy group on the benzyl substituent can influence the compound’s overall properties and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
6-chloro-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-6-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-4-3-5-13(7-12)21-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYHMNELPBEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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